molecular formula C7H6ClNO2S B2531590 N-(2-chloroacetyl)thiophene-2-carboxamide CAS No. 851176-02-8

N-(2-chloroacetyl)thiophene-2-carboxamide

Cat. No. B2531590
M. Wt: 203.64
InChI Key: SEVMTELZHRDRSP-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. While the specific compound is not directly studied in the provided papers, related thiophene carboxamide derivatives have been synthesized and investigated for various biological activities and structural properties. These compounds are of interest due to their potential pharmacological properties and their role in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene-2-carbonyl chloride with different amines in the presence of a base such as triethylamine. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similarly, N-glycosyl-thiophene-2-carboxamides were synthesized from thiophene-2-carboxyl chloride and various glycosylamines . These methods could potentially be adapted for the synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives has been characterized using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For instance, the crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system with specific cell parameters . The molecular geometries of thiophene-2-carboxamides have also been explored using density functional theory (DFT) and Møller-Plesset (MP2) calculations, revealing the stability of the s-cis conformer over the s-trans isomer .

Chemical Reactions Analysis

Thiophene carboxamide derivatives can undergo various chemical reactions. For example, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas to yield 2,5-diamino-1,3-thiazole derivatives, which can further undergo recyclization to form substituted 2-thiohydantoins . The reactivity of these compounds suggests that N-(2-chloroacetyl)thiophene-2-carboxamide could also participate in similar reactions, potentially leading to novel derivatives with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. For instance, the presence of substituents such as glycosyl groups can affect the solubility and transport across cell membranes, as seen in the case of N-glycosyl-thiophene-2-carboxamides . Schiff bases of thiophene carboxamides have been synthesized and characterized, indicating that modifications to the thiophene carboxamide core can lead to compounds with varied antimicrobial activities . The antimicrobial and antitumor activities of these compounds have been evaluated, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Properties of Thiophene Derivatives

Recent Achievements in Synthesis : Thiophene derivatives, including N-(2-chloroacetyl)thiophene-2-carboxamide, are crucial in organic synthesis due to their versatile applications in medicinal chemistry, agrochemicals, dyes, and organic materials. Significant advancements in synthetic methods, such as the Gewald and Fiesselmann methods, have been made to improve efficiency, versatility, and environmental friendliness (D. Xuan, 2020).

Applications in Medicinal Chemistry

Antitumor Activity : Thiophene derivatives have shown potential in antitumor applications, highlighting the importance of structure-activity relationships in developing new therapeutic agents. The diverse bioactivities of thiophene compounds underscore their significance in drug discovery and development (M. Iradyan et al., 2009).

Environmental Applications

Biodegradation of Thiophene Compounds : The environmental impact and biodegradation pathways of thiophene compounds, including those similar to N-(2-chloroacetyl)thiophene-2-carboxamide, have been explored. Studies suggest a need for further research on their behavior in contaminated environments and potential toxicological impacts (K. Kropp & P. Fedorak, 1998).

Materials Science

Polyamide Membranes : Thiophene derivatives have found use in the development of nanofiltration membranes with crumpled polyamide films. These materials exhibit enhanced separation performance, water permeance, and selectivity, demonstrating the utility of thiophene derivatives in advanced environmental applications (Senlin Shao et al., 2022).

properties

IUPAC Name

N-(2-chloroacetyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c8-4-6(10)9-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMTELZHRDRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroacetyl)thiophene-2-carboxamide

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